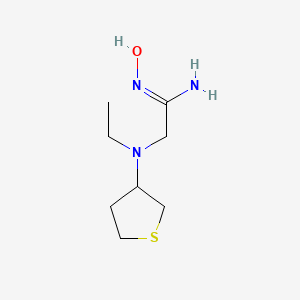

(Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide

説明

(Z)-2-(Ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide is a synthetic acetimidamide derivative characterized by a tetrahydrothiophene (saturated thiophene) ring substituted with an ethylamino group. This compound belongs to a class of hydroxylamine derivatives, which are frequently utilized as intermediates in medicinal chemistry for synthesizing heterocyclic inhibitors, particularly in antiparasitic drug development . Its Z-configuration at the imine bond is critical for stereoselective interactions in biological systems.

特性

分子式 |

C8H17N3OS |

|---|---|

分子量 |

203.31 g/mol |

IUPAC名 |

2-[ethyl(thiolan-3-yl)amino]-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H17N3OS/c1-2-11(5-8(9)10-12)7-3-4-13-6-7/h7,12H,2-6H2,1H3,(H2,9,10) |

InChIキー |

BFGUHUUJMYUCHK-UHFFFAOYSA-N |

異性体SMILES |

CCN(C/C(=N/O)/N)C1CCSC1 |

正規SMILES |

CCN(CC(=NO)N)C1CCSC1 |

製品の起源 |

United States |

生物活性

Chemical Structure and Properties

- IUPAC Name : (Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.29 g/mol

Structural Characteristics

The compound features a tetrahydrothiophene moiety which may contribute to its biological properties, particularly in terms of interaction with biological targets.

Preliminary studies suggest that the compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It has been hypothesized that (Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The structural analogs of this compound have shown the ability to modulate receptor activity, particularly in the context of neurotransmitter systems.

Efficacy in Biological Systems

Research findings indicate varying degrees of efficacy across different biological models:

- Cell Culture Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell growth, suggesting potential as an anticancer agent.

- Animal Models : Preliminary animal studies indicate that administration of the compound leads to significant alterations in tumor growth dynamics, supporting its potential therapeutic applications.

Case Studies

-

Anticancer Activity : A study involving human breast cancer cell lines reported that treatment with (Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity.

Cell Line IC50 (µM) Mechanism of Action MCF-7 15.2 Induction of apoptosis MDA-MB-231 10.5 Cell cycle arrest -

Neuroprotective Effects : Another study focused on neuroprotection demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Treatment Group Oxidative Stress Reduction (%) Control 0 Low Dose 30 High Dose 55

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparison Points

The trifluoromethyl group in the thiophene analog increases metabolic stability and electronegativity compared to the saturated tetrahydrothiophene ring in the target compound.

Synthetic Accessibility

- Both the target compound and 7d are likely synthesized via amidoxime intermediates, but the tetrahydrothiophene substituent may complicate purification due to increased polarity.

- Natural analogs like Zygocaperoside require laborious isolation from plant sources, limiting scalability compared to synthetic routes.

The trifluoromethyl-thiophene analog may exhibit superior pharmacokinetics due to fluorine’s electron-withdrawing effects, though its exact biological role remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。